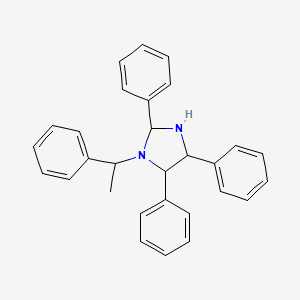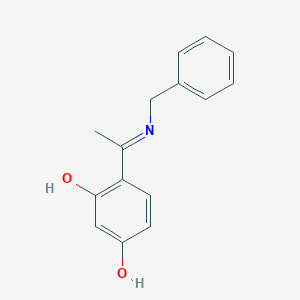
4-(2',6'-Dichlorobenzyl)imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 2’,6’-dichlorobenzyl group attached to the imidazole ring, and it is commonly used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohol or carboxylic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2’,6’-Dichlorobenzyl)imidazole
- 4-(2’,6’-Dichlorobenzyl)imidazole
- 2-(2’,6’-Dichlorobenzyl)imidazole hydrochloride
Uniqueness
4-(2’,6’-Dichlorobenzyl)imidazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78892-86-1 |
|---|---|
Fórmula molecular |
C10H9Cl3N2 |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
5-[(2,6-dichlorophenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H8Cl2N2.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7;/h1-3,5-6H,4H2,(H,13,14);1H |
Clave InChI |
GLPNWSAZCIFHJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC2=CN=CN2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)



![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)


![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)

